molecular formula C11H11N3O6 B1657819 ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate CAS No. 58276-87-2

ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate

Cat. No.: B1657819
CAS No.: 58276-87-2
M. Wt: 281.22 g/mol
InChI Key: QXXGVCDIXJWPGX-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate is a useful research compound. Its molecular formula is C11H11N3O6 and its molecular weight is 281.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58276-87-2

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

ethyl N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate

InChI

InChI=1S/C11H11N3O6/c1-2-18-11(15)13-12-5-7-3-9-10(20-6-19-9)4-8(7)14(16)17/h3-5H,2,6H2,1H3,(H,13,15)/b12-5+

InChI Key

QXXGVCDIXJWPGX-LFYBBSHMSA-N

SMILES

CCOC(=O)NN=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC2=C(C=C1[N+](=O)[O-])OCO2

Canonical SMILES

CCOC(=O)NN=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

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